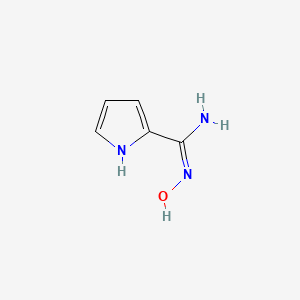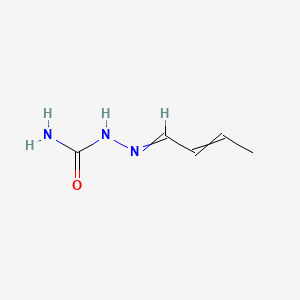![molecular formula C22H14ClN4NaO5S B13803193 Sodium 8-anilino-5-[(2-chloro-4-nitrophenyl)azo]naphthalene-1-sulphonate CAS No. 67875-18-7](/img/structure/B13803193.png)
Sodium 8-anilino-5-[(2-chloro-4-nitrophenyl)azo]naphthalene-1-sulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 8-anilino-5-[(2-chloro-4-nitrophenyl)azo]naphthalene-1-sulphonate, also known as Acid Blue C, is a synthetic azo dye. It is characterized by its complex molecular structure, which includes a naphthalene ring, an aniline group, and a sulphonate group. This compound is widely used in various scientific and industrial applications due to its unique chemical properties.
準備方法
The synthesis of Sodium 8-anilino-5-[(2-chloro-4-nitrophenyl)azo]naphthalene-1-sulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-chloro-4-nitroaniline using sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with 8-anilino-1-naphthalenesulfonic acid under alkaline conditions to form the final azo dye.
Industrial production methods often involve large-scale batch processes, ensuring high purity and yield. The reaction conditions, such as temperature, pH, and reactant concentrations, are carefully controlled to optimize the synthesis and minimize by-products.
化学反応の分析
Sodium 8-anilino-5-[(2-chloro-4-nitrophenyl)azo]naphthalene-1-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the breakdown of the azo bond and formation of smaller aromatic compounds.
Reduction: Reduction reactions typically involve agents like sodium dithionite, which reduce the azo bond to form corresponding amines.
Substitution: The sulphonate group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, sodium dithionite, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Sodium 8-anilino-5-[(2-chloro-4-nitrophenyl)azo]naphthalene-1-sulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a pH indicator and in various analytical techniques to detect and quantify metal ions.
Biology: The compound is employed in staining techniques for visualizing cellular components under a microscope.
Medicine: It is used in diagnostic assays and as a marker in certain biochemical tests.
Industry: The dye is used in textile and paper industries for coloring purposes.
作用機序
The mechanism of action of Sodium 8-anilino-5-[(2-chloro-4-nitrophenyl)azo]naphthalene-1-sulphonate involves its interaction with specific molecular targets. In biological systems, the compound binds to proteins and nucleic acids, altering their structure and function. The azo bond in the compound can undergo cleavage, leading to the formation of reactive intermediates that interact with cellular components.
類似化合物との比較
Sodium 8-anilino-5-[(2-chloro-4-nitrophenyl)azo]naphthalene-1-sulphonate is unique due to its specific molecular structure and properties. Similar compounds include:
Sodium 8-anilino-1-naphthalenesulfonate: Lacks the azo group and has different chemical properties.
Sodium 5-[(2-chloro-4-nitrophenyl)azo]salicylate: Contains a salicylate group instead of a naphthalene ring.
Sodium 4-[(2-chloro-4-nitrophenyl)azo]benzenesulfonate: Has a benzene ring instead of a naphthalene ring.
These compounds differ in their reactivity, stability, and applications, highlighting the uniqueness of this compound.
特性
CAS番号 |
67875-18-7 |
|---|---|
分子式 |
C22H14ClN4NaO5S |
分子量 |
504.9 g/mol |
IUPAC名 |
sodium;8-anilino-5-[(2-chloro-4-nitrophenyl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C22H15ClN4O5S.Na/c23-17-13-15(27(28)29)9-10-19(17)26-25-18-11-12-20(24-14-5-2-1-3-6-14)22-16(18)7-4-8-21(22)33(30,31)32;/h1-13,24H,(H,30,31,32);/q;+1/p-1 |
InChIキー |
GLAKGNZILRWHRR-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=C(C=C(C=C4)[N+](=O)[O-])Cl)C=CC=C3S(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


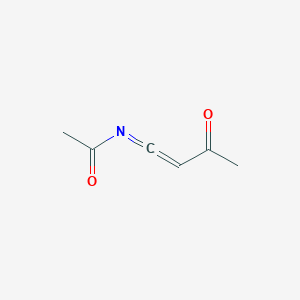

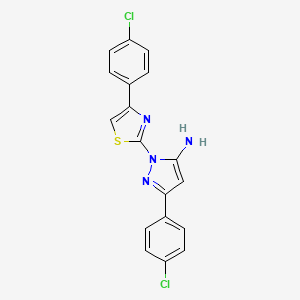
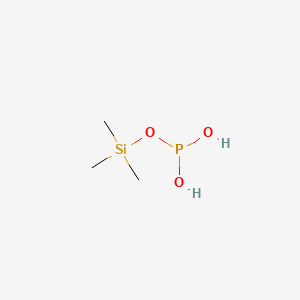
![9-(3-Hydroxyphenyl)-8-oxa-10-thiabicyclo[4.4.0]deca-1,3,5-trien-7-one](/img/structure/B13803144.png)
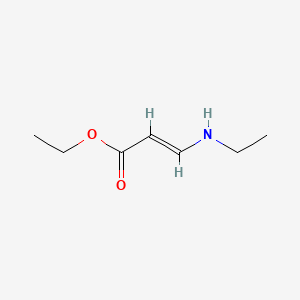
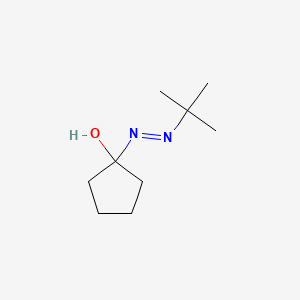

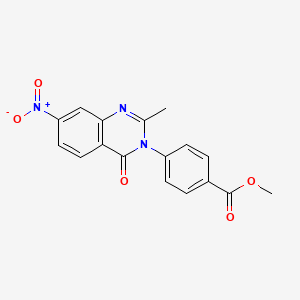

![(1S,5R)-3-methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13803178.png)

